methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate is a fluorinated organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a methyl ester group and a tetrafluoropropyl group. The fluorinated nature of this compound imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 1H-pyrazole-5-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The resulting methyl ester is then reacted with 2,2,3,3-tetrafluoropropyl bromide under basic conditions to yield the desired compound. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The fluorinated groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: Another fluorinated compound with similar properties.
Methyl({1-[1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,3,4-tetrazol-5-yl]ethyl})amine: A structurally related compound with a tetrazole ring.
Uniqueness
Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl ester and a tetrafluoropropyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-(2,2,3,3-tetrafluoropropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2O2/c1-16-6(15)5-2-3-13-14(5)4-8(11,12)7(9)10/h2-3,7H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADICALDFFCDNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NN1CC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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